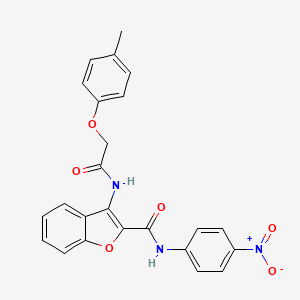

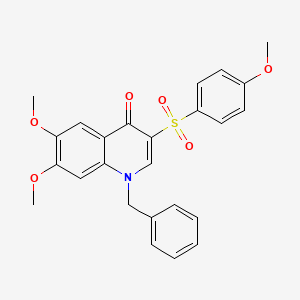

1-苄基-6,7-二甲氧基-3-(4-甲氧基苯基)磺酰基喹喔啉-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

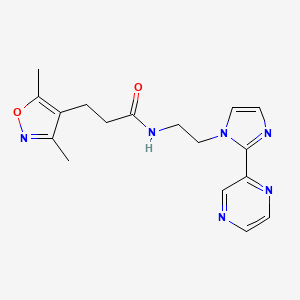

“1-Benzyl-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one” is a chemical compound. It’s part of a larger group of compounds known as isoquinoline derivatives . Isoquinoline derivatives are known for their diverse biological activities against various pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compound “1-benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline” was synthesized from eugenol methyl ether through a series of reactions including conversion to a secondary alcohol, Ritter reaction with benzyl cyanide, and cyclization of the obtained amide to isoquinoline using sulfuric acid .Molecular Structure Analysis

The molecular structure of “1-Benzyl-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one” is complex, with multiple functional groups. It contains methyl, methoxy, and benzyl groups . The exact structure can be determined using techniques such as FTIR, 1H-NMR, and GC-MS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-Benzyl-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one” include conversion to a secondary alcohol, Ritter reaction with benzyl cyanide, and cyclization of the obtained amide to isoquinoline using sulfuric acid .科学研究应用

抗氧化应用

研究表明,喹啉类似物,例如乙氧喹啉(一种在结构上与喹啉衍生物相关的分子)及其类似物,在保护鱼粉中宝贵的多不饱和脂肪酸免受氧化方面发挥着重要作用,表现出很强的抗氧化特性。这些化合物因其高度不饱和性而被研究其在防止鱼粉自燃方面的功效。进一步研究这些类似物在鱼粉和其他应用中的抗氧化能力可以揭示 1-苄基-6,7-二甲氧基-3-(4-甲氧基苯基)磺酰基喹啉-4-酮 在保持食品质量和安全方面的潜在用途 (A. J. de Koning, 2002)。

潜在治疗用途

与喹啉化合物具有相同结构框架的异喹啉衍生物因其广泛的生物活性而被广泛研究。这些活性包括抗真菌、抗帕金森病、抗结核、抗肿瘤、抗青光眼、抗阿尔茨海默病、抗病毒、抗菌、抗糖尿病和抗疟疾的作用。这表明 1-苄基-6,7-二甲氧基-3-(4-甲氧基苯基)磺酰基喹啉-4-酮 可以探索其在为这些疾病的治疗做出贡献方面的潜力。该综述强调了异喹啉衍生物的药理学重要性,强调需要进一步研究其治疗应用以及设计新型低分子量抑制剂用于药物治疗应用的可能性 (K. Danao et al., 2021)。

抗菌特性

苯并恶嗪类,包括苯并恶嗪酮和苯并恶唑啉酮,是与喹啉化合物相关的专门代谢物。这些代谢物已显示出在化感作用和防御微生物威胁(包括病原真菌和细菌)方面的功效。对这些化合物的综述表明,虽然单体的天然苯并恶嗪类本身可能不是有效的抗菌剂,但 1,4-苯并恶嗪-3-酮骨架为设计新的抗菌化合物提供了一个潜在的支架。这为研究喹啉衍生物(如 1-苄基-6,7-二甲氧基-3-(4-甲氧基苯基)磺酰基喹啉-4-酮)的抗菌应用及其在解决抗生素耐药性和微生物感染管理中的其他挑战方面的潜力开辟了途径 (Wouter J. C. de Bruijn et al., 2018)。

属性

IUPAC Name |

1-benzyl-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO6S/c1-30-18-9-11-19(12-10-18)33(28,29)24-16-26(15-17-7-5-4-6-8-17)21-14-23(32-3)22(31-2)13-20(21)25(24)27/h4-14,16H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNKYSSVWGNIAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

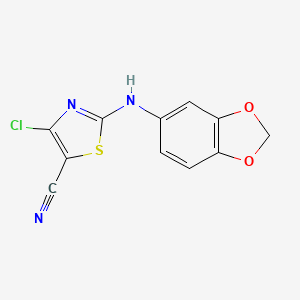

![Ethyl [(3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetate](/img/structure/B2716507.png)

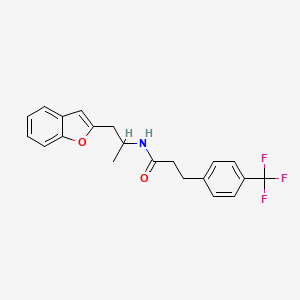

![3-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2716511.png)

![N-(2-methoxy-5-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2716513.png)

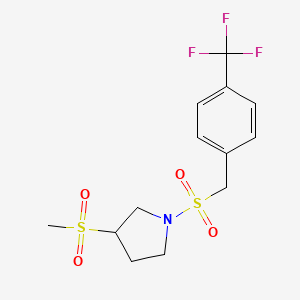

![(Z)-methyl 2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2716515.png)